molecular formula C26H37ClN2O5 B1682403 Zatebradine hydrochloride CAS No. 91940-87-3

Zatebradine hydrochloride

Cat. No. B1682403
CAS RN: 91940-87-3
M. Wt: 493 g/mol
InChI Key: ZRNKXJHEQKMWCH-UHFFFAOYSA-N
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Description

Zatebradine hydrochloride is a potent HCN channel antagonist . It is a bradycardic compound that blocks the hyperpolarization-activated inward current (If) through cyclic nucleotide-gated cation channels in sinoatrial node cells . It can also block voltage-gated outward K+ currents and related neuronal hyperpolarization-activated inward current (Ih) channels .


Molecular Structure Analysis

The molecular formula of Zatebradine hydrochloride is C26H37ClN2O5 . Its molecular weight is 493.04 g/mol . The IUPAC name is 3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride .


Physical And Chemical Properties Analysis

Zatebradine hydrochloride is a white powder . It is soluble in water . The compound should be stored in a desiccated condition at 2-8°C .

Scientific Research Applications

Enhancing Baroreflex Sensitivity and Heart Rate Variability

  • Application : Zatebradine has been shown to enhance arterial baroreflex sensitivity (BRS) and heart rate variability (HRV) in rats, especially after myocardial infarction. This indicates increased vagal control of heart rate, which has significant implications for heart health post-infarction (Krüger et al., 2000).

Influencing Retinal Rod Photoreceptors

  • Application : Zatebradine affects the electrophysiological properties of retinal rod photoreceptors. It influences the membrane potential and inhibits specific ion currents, which has implications for understanding vision and potential adverse effects on vision in clinical contexts (Satoh & Yamada, 2002).

Cardiac Conduction and Repolarization

  • Application : Zatebradine selectively influences cardiac conduction and repolarization, particularly at the sinoatrial node, without significantly affecting other heart rhythms. This selectivity is crucial for understanding its therapeutic applications in cardiac rhythm management (Sen et al., 2002).

Effects on Ischemia and Reperfusion-induced Arrhythmias

  • Application : Zatebradine demonstrates effectiveness against ischemia and reperfusion-induced arrhythmias in dogs. It indicates its potential role in managing arrhythmias during heart-related stress conditions (Naito et al., 2000).

Modifying Heart Rate Variability

  • Application : It has been observed that zatebradine distinctly modifies heart rate variability and QT-interval variability. This differential impact compared to other bradycardic agents suggests unique effects on cardiac rhythm management (Yamabe et al., 2007).

Long-term Treatment Effects on Myocardial Infarction

  • Application : Long-term administration of zatebradine in rats with myocardial infarction showed a decrease in necrotic changes in the cardiac muscle, suggesting potential benefits in heart health post-infarction (Tsorin et al., 2008).

Autoregulation of Cardiac Output

  • Application : In rainbow trout, zatebradine was used to study the intrinsic regulation of cardiac output, demonstrating its utility in cardiovascular research beyond human medicine (Altimiras & Axelsson, 2004).

Development of Analogues as Potential I(f) Channel Blockers

  • Research : Studies have focused on synthesizing analogues of zatebradine for improved efficacy in reducing spontaneous heartbeats, indicating ongoing research in enhancing its pharmacological profile (Bom et al., 2001).

Future Directions

Zatebradine hydrochloride has potential for future therapeutic interventions. It has been suggested that HCN channels, which Zatebradine hydrochloride targets, could be excellent opportunities for the development of novel anticonvulsant, anaesthetic, and analgesic drugs . Furthermore, the design of agents that selectively target each of the four HCN channel isoforms is an important goal for future drug development .

properties

IUPAC Name

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNKXJHEQKMWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85175-67-3 (Parent)
Record name Zatebradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045745
Record name Zatebradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zatebradine hydrochloride

CAS RN

91940-87-3
Record name 2H-3-Benzazepin-2-one, 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91940-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zatebradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zatebradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZATEBRADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJB7DYV16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
F Doldur-Balli, S Smieszek, BT Keenan, AJ Zimmerman… - bioRxiv, 2023 - biorxiv.org
… Effect of Zatebradine hydrochloride on sleep of zebrafish larvae. Different final 2 concentrations of this drug compound ranging between 0.1 μM and 30 μM, DMSO 3 control and 0.1 μM …
Number of citations: 0 www.biorxiv.org
AN Keen, AK Gamperl - Journal of Thermal Biology, 2012 - Elsevier
… (Q) are mediated solely through heart rate (f H ) in fish to ensure adequate/efficient blood oxygenation, we injected steelhead trout with saline (control) or zatebradine hydrochloride (1.0 …
Number of citations: 50 www.sciencedirect.com
AK Gamperl, BL Swafford, KJ Rodnick - Journal of Thermal Biology, 2011 - Elsevier
… Altimiras and Axelsson (2004) found that 2.79 mg kg −1 of zatebradine hydrochloride induced half-maximal effects on f H at 15 C, whereas we report that the same degree of …
Number of citations: 53 www.sciencedirect.com
B Keenan, AJ Zimmerman, OJ Veatch, SP Smieszek… - 2023 - europepmc.org
… HCN channel blockers (Ivabradine, Zatebradine Hydrochloride and ZD7288) at multiple … reductions in average activity at 30 μM dose of Zatebradine Hydrochloride (ANOVA, p:0.024), …
Number of citations: 0 europepmc.org
A Tamura, T Ogura, H Uemura, Y Reien… - Journal of …, 2009 - Elsevier
… Drugs Drugs used in this study and their solvents were as follows: zatebradine hydrochloride (Boehringer Ingelheim Japan, Tokyo), aprindine (Bayer Schering Pharma, Osaka), …
Number of citations: 49 www.sciencedirect.com
H Izumi-Nakaseko, Y Kanda, Y Nakamura… - Journal of …, 2017 - Elsevier
… The conduction speed and FPD were assessed before and after the loading of an I f inhibitor, zatebradine hydrochloride (Boehringer Ingelheim Japan, Inc., Tokyo). The concentration of …
Number of citations: 22 www.sciencedirect.com
TG Otsuji, I Minami, Y Kurose, K Yamauchi, M Tada… - Stem cell …, 2010 - Elsevier
… Another stock solution was prepared containing (in mM) 20 chromanol 293B, 20 zatebradine hydrochloride, 200 acetylsalicylic acid (also known as aspirin; Cayman Chemicals), and 20 …
Number of citations: 157 www.sciencedirect.com
J Altimiras, M Axelsson - Journal of experimental biology, 2004 - journals.biologists.com
… The experimental protocol consisted of a control period followed by serial injections of zatebradine hydrochloride (Boehringer Ingelheim,Skärholmen, Sweden), corresponding to …
Number of citations: 56 journals.biologists.com
W Joyce, CJA Williams, DA Crossley… - Journal of Comparative …, 2018 - Springer
… Once flows and pressures had stabilised after completion of the surgery, 2–3 mg kg −1 of the bradycardic agent zatebradine hydrochloride (Sigma, Germany) (Altimiras and Axelsson …
Number of citations: 16 link.springer.com
M Tabo, R Komatsu, T Isobe, M Honda… - The Journal of …, 2010 - jstage.jst.go.jp
… Zatebradine hydrochloride and verapamil hydrochloride were purchased from Sigma Chemical Co. (St. Louis, MO, USA), E-4031 hydrochloride from Wako Pure Chemical Industries, Ltd…
Number of citations: 11 www.jstage.jst.go.jp

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